![molecular formula C18H18N4O3S B2519288 N-{4-[(6,7-dimethoxy-2-thioxo-1,2-dihydroquinazolin-4-yl)amino]phenyl}acetamide CAS No. 902503-27-9](/img/new.no-structure.jpg)
N-{4-[(6,7-dimethoxy-2-thioxo-1,2-dihydroquinazolin-4-yl)amino]phenyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(6,7-dimethoxy-2-thioxo-1,2-dihydroquinazolin-4-yl)amino]phenyl}acetamide is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a quinazolinone core, which is a bicyclic system containing a benzene ring fused to a pyrimidine ring, with various functional groups attached.
Preparation Methods
The synthesis of N-{4-[(6,7-dimethoxy-2-thioxo-1,2-dihydroquinazolin-4-yl)amino]phenyl}acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: This can be achieved by the cyclization of anthranilic acid derivatives with appropriate reagents.
Introduction of the Thioxo Group: The thioxo group can be introduced by reacting the quinazolinone intermediate with sulfur-containing reagents under controlled conditions.
Attachment of the Dimethoxy Groups: The dimethoxy groups are typically introduced through methylation reactions using methoxy reagents.
Formation of the Final Compound: The final step involves the coupling of the quinazolinone derivative with 4-aminoacetophenone under suitable conditions to form the desired compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and automated systems to scale up the synthesis.
Chemical Reactions Analysis
N-{4-[(6,7-dimethoxy-2-thioxo-1,2-dihydroquinazolin-4-yl)amino]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the thioxo group to a thiol group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: It has been investigated for its anticancer, anti-inflammatory, and antimicrobial properties, with studies showing promising results in preclinical models.
Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals, as well as in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-{4-[(6,7-dimethoxy-2-thioxo-1,2-dihydroquinazolin-4-yl)amino]phenyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of these targets, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby exerting anticancer effects.
Comparison with Similar Compounds
N-{4-[(6,7-dimethoxy-2-thioxo-1,2-dihydroquinazolin-4-yl)amino]phenyl}acetamide can be compared with other quinazolinone derivatives, such as:
4-Hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxamides: These compounds also possess a quinazolinone core and exhibit similar biological activities.
N-(Hetarylmethyl)-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxamides: These derivatives have been studied for their analgesic properties and show structural similarities.
Indole Derivatives: Although structurally different, indole derivatives share some biological activities with quinazolinone compounds, such as anticancer and anti-inflammatory effects.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which contribute to its distinct biological activities and potential therapeutic applications.
Properties
CAS No. |
902503-27-9 |
|---|---|
Molecular Formula |
C18H18N4O3S |
Molecular Weight |
370.43 |
IUPAC Name |
N-[4-[(6,7-dimethoxy-2-sulfanylidene-1H-quinazolin-4-yl)amino]phenyl]acetamide |
InChI |
InChI=1S/C18H18N4O3S/c1-10(23)19-11-4-6-12(7-5-11)20-17-13-8-15(24-2)16(25-3)9-14(13)21-18(26)22-17/h4-9H,1-3H3,(H,19,23)(H2,20,21,22,26) |
InChI Key |
OVLMRHHAPYCRQH-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)NC2=NC(=S)NC3=CC(=C(C=C32)OC)OC |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


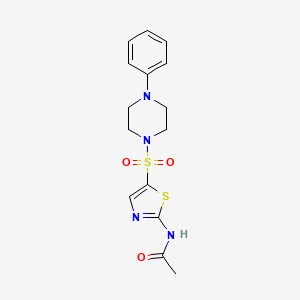
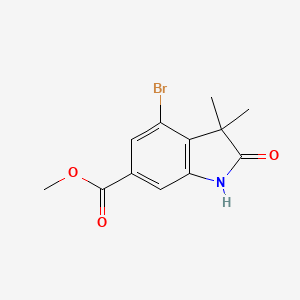
![N-(4-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)cyclohexanecarboxamide](/img/structure/B2519210.png)
![N-[1-(5-{[4-(tert-butyl)benzyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)-2-phenylethyl]-4-fluorobenzenesulfonamide](/img/structure/B2519211.png)
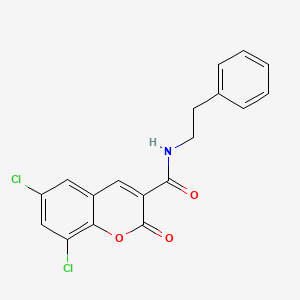
![2-methyl-N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide](/img/structure/B2519215.png)
![2-amino-N-(2-furylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2519218.png)
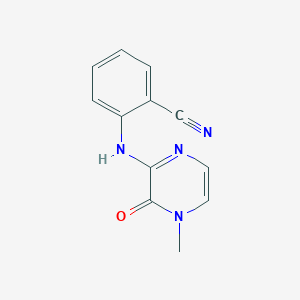

![4-[5-(Oxiran-2-yl)thiophen-2-yl]morpholine](/img/structure/B2519222.png)
![2-[3-(2-Chloro-6-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2519223.png)
![1-[4-(4,6-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one](/img/structure/B2519225.png)
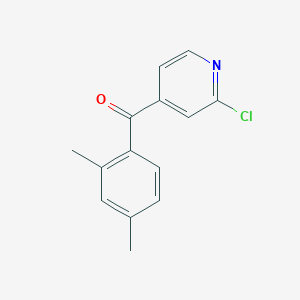
![7-(4-fluorophenyl)-2-methyl-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2519228.png)
